molecular formula C11H11NO2 B1401608 Methyl 4-cyano-3,5-dimethylbenzoate CAS No. 1001055-67-9

Methyl 4-cyano-3,5-dimethylbenzoate

Cat. No. B1401608
CAS RN: 1001055-67-9
M. Wt: 189.21 g/mol
InChI Key: NBYYSQWCZUFTBE-UHFFFAOYSA-N
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Description

“Methyl 4-cyano-3,5-dimethylbenzoate” is an organic compound with the molecular formula C11H11NO2. It contains a total of 25 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic nitrile .


Synthesis Analysis

The synthesis of cyanoacetamides, which are related to “Methyl 4-cyano-3,5-dimethylbenzoate”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

“Methyl 4-cyano-3,5-dimethylbenzoate” has a complex molecular structure. It contains a total of 25 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic nitrile .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, which are related to “Methyl 4-cyano-3,5-dimethylbenzoate”, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Structural Analysis and Crystallography

Methyl 4-cyano-3,5-dimethylbenzoate has been a subject of interest in structural chemistry. Studies have revealed insights into its crystalline structures and molecular interactions. For instance, Ebersbach et al. (2022) elucidated that the crystals of methyl 3,5-dimethylbenzoate are composed of strands of C—H⋯O=C bonded molecules arranged into layers, contributing to our understanding of molecular arrangements in similar compounds (Ebersbach, Seichter, & Mazik, 2022).

Synthetic Chemistry and Dye Production

The compound is also notable in the field of synthetic chemistry, particularly in dye production. Mirković et al. (2014) conducted a combined experimental and theoretical study on the structures of methoxy substituted phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones, providing insights into the properties and applications of such dyes (Mirković et al., 2014).

Biological and Pharmaceutical Applications

In the realm of biology and pharmaceuticals, derivatives of similar structures have been investigated for their potential therapeutic applications. Chao Shu-jun (2006) explored the synthesis and antibacterial activities of compounds structurally related to Methyl 4-cyano-3,5-dimethylbenzoate, highlighting its relevance in developing new antibacterial agents (Chao, 2006).

Material Science and Engineering

This chemical also finds applications in material science. Gardiner et al. (2016) showed that 3,5-dimethyl-1H-pyrazole-1-carbodithioates, closely related to Methyl 4-cyano-3,5-dimethylbenzoate, are extremely versatile in material applications, particularly in polymer science (Gardiner, Martinez‐Botella, Tsanaktsidis, & Moad, 2016).

Mechanism of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

properties

IUPAC Name

methyl 4-cyano-3,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-4-9(11(13)14-3)5-8(2)10(7)6-12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYYSQWCZUFTBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855830
Record name Methyl 4-cyano-3,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyano-3,5-dimethylbenzoate

CAS RN

1001055-67-9
Record name Methyl 4-cyano-3,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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